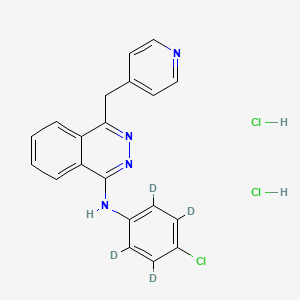
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is an organic compound characterized by the presence of a hydroxyphenyl group attached to an ethane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol typically involves the use of starting materials such as 4-hydroxybenzaldehyde and ethylene glycol. One common synthetic route includes the reduction of 4-hydroxybenzaldehyde using sodium borohydride in the presence of ethylene glycol. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the reduction of 4-hydroxybenzaldehyde in the presence of ethylene glycol. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding quinones.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Substitution reactions involve the use of halogenating agents like thionyl chloride or phosphorus tribromide to introduce halogen atoms into the molecule.
Major Products Formed
Scientific Research Applications
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating oxidative stress-related diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors to influence signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenyl)ethanol: Similar in structure but lacks the second hydroxyl group on the ethane backbone.
4-Hydroxyphenylacetic acid: Contains a carboxylic acid group instead of the ethane-1,2-diol structure.
4-Hydroxybenzyl alcohol: Features a benzyl alcohol group rather than the ethane-1,2-diol structure.
Uniqueness
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is unique due to its specific combination of a hydroxyphenyl group and an ethane-1,2-diol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
(1S)-1-(4-hydroxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H10O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8-11H,5H2/t8-/m1/s1 |
InChI Key |
VYRWCSXMABWFDW-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




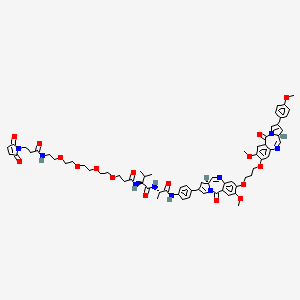


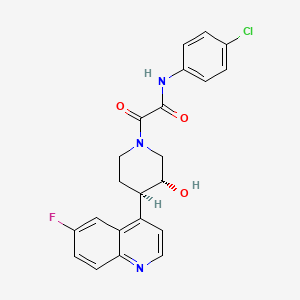

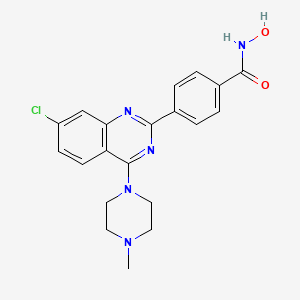


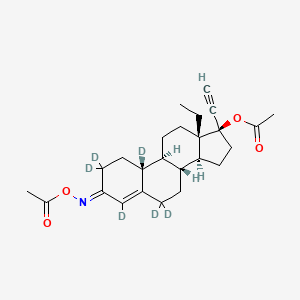
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)

